1-Methylimidazole
Overview
Description
Synthesis Analysis
1-Methylimidazole can be synthesized through several methods, including the reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates catalyzed by 1-methylimidazole itself, which is an efficient pathway for producing functionalized pyrroles (Adib et al., 2011). Another method involves its use in the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines catalyzed by 1-methylimidazolium trifluoroacetate in excellent yields (Dabiri et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-methyl-2,4,5-trinitroimidazole, a derivative of 1-methylimidazole, has been characterized by X-ray diffraction, revealing an orthorhombic crystal system. This structural analysis provides insights into the molecular geometry and electronic structure of 1-methylimidazole derivatives (Cho et al., 2002).
Chemical Reactions and Properties
1-Methylimidazole is known for its catalytic activity in various chemical reactions, including the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing its versatility in facilitating efficient and reusable catalysis for organic transformations (Kefayati et al., 2012).
Physical Properties Analysis
The physical properties of 1-methylimidazole derivatives, such as 1-methyl-2,4,5-trinitroimidazole, have been extensively studied, including their sensitivity tests for explosives, providing valuable information on the stability, density, and explosive performance of these compounds (Cho et al., 2002).
Chemical Properties Analysis
1-Methylimidazole exhibits a range of chemical properties, including its role as a building block for the synthesis of various heterocyclic compounds. It acts as a catalyst in regioselective syntheses and participates in cycloaddition reactions, highlighting its reactivity and utility in organic chemistry (Yavari & Khaledian, 2020).
Scientific Research Applications
Catalysis in Organic Synthesis : It is used as a catalyst in the synthesis of functionalized pyrroles, offering excellent yields (Adib, Mohammadi, Sheikhi, & Bijanzadeh, 2011).
Pharmaceutical Applications : 1-Methylimidazole plays a crucial role in the mechanism of action of methimazole-based antithyroid drugs, acting as an antioxidant and reducing iodine to iodine (-) ions (Isaia et al., 2008). It is also used in the synthesis of histamine H3 receptor antagonists (Mani, Jablonowski, & Jones, 2004).
Membrane Technology : It has been utilized as a novel additive for preparing high-performance reverse osmosis membranes with excellent flux-rejection combinations and stability (Yingying et al., 2020).
Material Science : 1-Methylimidazole is used as a latent curing agent in encapsulating solid epoxy resin (Mozaffari, Beheshty, & Mirabedini, 2018).
Chemical Synthesis and Catalysis : It enhances the reaction of aryl methyl ketones with DMF-DMA to form specific compounds (Sarkar et al., 2012), and is involved in the synthesis of triazoles acting as a masked hydrogen cyanide (Yavari & Khaledian, 2020).
DNA Research : It binds specifically to certain DNA sequences, suggesting its potential in developing new DNA binding motifs for synthetic peptides (Mrksich et al., 1992).
Cancer Research : Certain derivatives of 1-Methylimidazole have shown promise as potential antitumor agents (Xiang et al., 2012), and its analogs possess gene-silencing activities against human cancer cell lines (Bando & Sugiyama, 2006).
Safety And Hazards
1-Methylimidazole is considered hazardous. It is classified as a flammable liquid and can cause acute oral and dermal toxicity. It can also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Recent research has focused on the use of 1-Methylimidazole in the synthesis of nanozymes with enhanced laccase-like activity. These nanozymes have potential applications in environmental protection and pollutant detection . Another study has discovered the unprecedented 1-methylimidazole-catalyzed cyclodimerization of available acylethynylpyrroles, which could lead to the creation of pharmaceutically promising functionalized dipyrrolopyrazines of a novel structure .
properties
IUPAC Name |
1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Record name | 1-methylimidazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1-methylimidazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052291 | |
Record name | 1-Methylimidazole | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 1-methyl- | |
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Record name | 1-Methylimidazole | |
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Vapor Pressure |
0.47 [mmHg] | |
Record name | 1-Methylimidazole | |
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Product Name |
1-Methylimidazole | |
CAS RN |
616-47-7 | |
Record name | 1-Methylimidazole | |
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Record name | 1-Methylimidazole | |
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Record name | 1-methylimidazole | |
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Record name | 1H-Imidazole, 1-methyl- | |
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Record name | 1-Methylimidazole | |
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Record name | 1-methylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.532 | |
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Record name | 1-METHYLIMIDAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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